![molecular formula C3H9BN2O4 B7971630 1H-Pyrazol-3-ylboronic acid dihydrate](/img/structure/B7971630.png)
1H-Pyrazol-3-ylboronic acid dihydrate
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Description
1H-Pyrazol-3-ylboronic acid dihydrate is a chemical compound with the molecular formula C3H5BN2O2. It is often used as a reactant in the Suzuki-Miyaura coupling reaction to synthesize pyrazole derivatives .
Synthesis Analysis
The synthesis of 1H-Pyrazol-3-ylboronic acid dihydrate often involves the Suzuki-Miyaura coupling reaction. This reaction is used to synthesize pyrazole derivatives by reacting with different aryl halides over a palladium catalyst .Molecular Structure Analysis
The molecular structure of 1H-Pyrazol-3-ylboronic acid dihydrate is represented by the InChI code: 1S/C3H5BN2O2.2H2O/c7-4(8)3-1-2-5-6-3;;/h1-2,7-8H, (H,5,6);2*1H2 .Chemical Reactions Analysis
1H-Pyrazol-3-ylboronic acid dihydrate is used as a reactant in various chemical reactions. For instance, it is used in the preparation of receiver-amplifier, self-immolative dendrimers as potential platforms for self-triggered multiple-release prodrugs. It is also used in the preparation of bifunctional water-soluble triazole-containing derivatives of ethyl (hydroxycamptothecin) via click chemistry and conjugation to monoclonal antibodies for anticancer therapy .Safety and Hazards
properties
IUPAC Name |
1H-pyrazol-5-ylboronic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2.2H2O/c7-4(8)3-1-2-5-6-3;;/h1-2,7-8H,(H,5,6);2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRUIPUFJSQUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1)(O)O.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazol-3-ylboronic acid dihydrate |
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